![molecular formula C17H27ClFNO2 B4644820 1-(2,6-dimethyl-1-piperidinyl)-3-[(2-fluorobenzyl)oxy]-2-propanol hydrochloride](/img/structure/B4644820.png)
1-(2,6-dimethyl-1-piperidinyl)-3-[(2-fluorobenzyl)oxy]-2-propanol hydrochloride
Descripción general
Descripción
This compound is part of a broader category of chemical entities that have been synthesized and studied for various biological activities, including their potential as neuroprotective agents, antioxidants, and for their interactions with specific cellular targets. The research on such compounds involves detailed analysis of their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step chemical reactions including reductive alkylation, nucleophilic ring opening of epoxides, and cyclization reactions. These methods aim to introduce specific functional groups and structural features that are crucial for the compound's biological activity and selectivity (Lee et al., 2000).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using techniques such as X-ray diffraction, NMR spectroscopy, and crystallography. These studies reveal the conformational aspects of the molecule, including the chair conformation of the piperidine ring and the spatial orientation of substituents, which are essential for understanding the compound's reactivity and interaction with biological targets (Maharramov et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving this compound include its potential for nucleophilic substitution and its reactivity towards various reagents, which can be leveraged for further chemical modifications. The presence of functional groups such as the fluorobenzyl moiety and the hydroxy group plays a significant role in its chemical behavior and the formation of derivatives with different biological activities (Scheunemann et al., 2011).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are crucial for the compound's application in biological studies. These properties are influenced by the compound's molecular structure and can affect its bioavailability and distribution in biological systems (Vogt et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)-3-[(2-fluorophenyl)methoxy]propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FNO2.ClH/c1-13-6-5-7-14(2)19(13)10-16(20)12-21-11-15-8-3-4-9-17(15)18;/h3-4,8-9,13-14,16,20H,5-7,10-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYCYDMTHDOPFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COCC2=CC=CC=C2F)O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676264 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[3-(1-pyrrolidinyl)propyl]acetamide](/img/structure/B4644745.png)
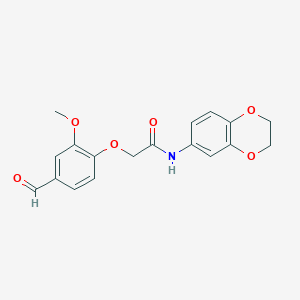
![methyl 3-[({[3-(ethoxycarbonyl)-5-phenyl-2-thienyl]amino}carbonothioyl)amino]-2-thiophenecarboxylate](/img/structure/B4644763.png)
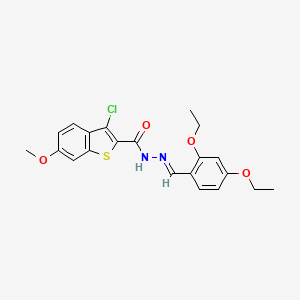
![N-(3-chloro-4-fluorophenyl)-2-[4-[(4-methyl-1-piperidinyl)carbonyl]-2-oxo-1(2H)-quinolinyl]acetamide](/img/structure/B4644784.png)
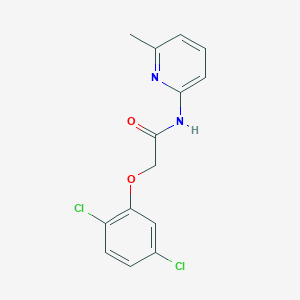
![2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4644795.png)
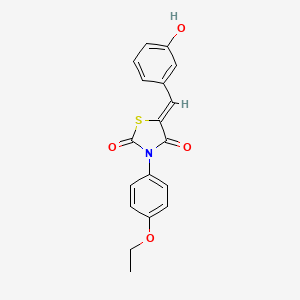
![1,3-dimethyl-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4644810.png)
![1-({1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4644812.png)
![2,3,4,5,6-pentafluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4644829.png)

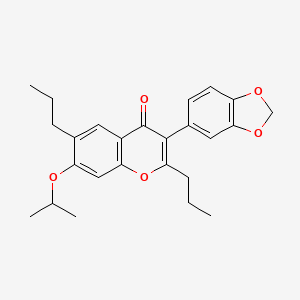
![N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)thiourea](/img/structure/B4644843.png)